molecular formula C22H16ClN3O3 B4955359 2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B4955359
M. Wt: 405.8 g/mol
InChI Key: RKGGHZMIUJGQOJ-UHFFFAOYSA-N
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Description

The compound 2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.0³,⁸.0¹¹,¹⁶]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione is a polycyclic heteroaromatic system with a fused tetracyclic core containing three nitrogen atoms and three ketone groups. The structure features a 3-chloro-4-methylphenyl substituent at position 2 and a methyl group at position 5.

Properties

IUPAC Name

2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c1-10-7-8-11(9-14(10)23)15-16-18(12-5-3-4-6-13(12)19(16)27)24-20-17(15)21(28)25-22(29)26(20)2/h3-9,15,24H,1-2H3,(H,25,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGGHZMIUJGQOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC5=C2C(=O)NC(=O)N5C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione typically involves multi-step reactions. These reactions often start with simpler precursors and involve the formation of multiple rings through cyclization reactions. Common reagents used in these synthetic routes include various chlorinated and methylated aromatic compounds, along with catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.

Scientific Research Applications

2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione has several scientific research applications:

    Chemistry: Used in the development of new synthetic methodologies and the study of complex molecular structures.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(3-chloro-4-methylphenyl)-7-methyl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione involves its interaction with specific molecular targets. These targets could include enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The target compound’s 3-chloro-4-methylphenyl group distinguishes it from analogs like 2-(3,4-dimethoxyphenyl)-5,7,9-triazatetracyclo[...]-trione (), which has 3,4-dimethoxyphenyl instead. Methoxy groups enhance solubility due to their polarity, whereas chloro and methyl substituents increase hydrophobicity. This difference significantly impacts logP values and bioavailability .

Compound Substituent (Position 2) Molecular Formula Molecular Mass (g/mol) Key Properties
Target compound 3-chloro-4-methylphenyl Not explicitly provided High hydrophobicity
2-(3,4-dimethoxyphenyl)-analog () 3,4-dimethoxyphenyl C₂₂H₁₇N₃O₅ 403.39 Improved solubility

Heterocyclic Core Modifications

  • 7-Chloro-5-cyclopropyl-9-methyl-5H-4,5,6,10-tetraazadibenzo[a,d]cyclohepten-11(10H)-one (): This analog replaces the fused tetracyclic system with a dibenzocycloheptenone scaffold. Crystallographic data from (e.g., bond angles: 116.41–127.75°) highlights conformational rigidity compared to the target compound’s flexible tetracyclic core .
  • 5-(4-chlorophenyl)-8-[(3-fluorophenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[...]hexaene (): Incorporates dioxa (oxygen) and triaza (nitrogen) heteroatoms, altering electronic density. The fluorine atom increases electronegativity, influencing binding affinity in medicinal chemistry contexts .

Structural Complexity and Crystallography

The compound 12-(4-chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[...]pentaene () shares a multi-nitrogen heterocyclic framework with the target compound. Its X-ray refinement using SHELX () revealed a mean C–C bond length of 0.004 Å and an R factor of 0.035, indicating high precision in structural resolution. Such data underscores the importance of SHELX in analyzing complex heterocycles .

Pharmacokinetic and Bioactivity Insights

While direct pharmacological data for the target compound is absent in the evidence, analogs like the 3,4-dimethoxyphenyl derivative () and 5-(4-chlorophenyl)-8-[(3-fluorophenyl)methyl]-... For example:

  • Electron-withdrawing groups (e.g., Cl, F) improve metabolic stability but may reduce solubility.
  • Methoxy groups () enhance water solubility, critical for oral bioavailability .

Computational and Experimental Comparisons

Similarity indexing methods (), such as Tanimoto coefficient analysis, could quantify structural overlap between the target compound and its analogs. For instance, substituting 3-chloro-4-methylphenyl with 3,4-dimethoxyphenyl might yield a similarity index of ~60–70%, comparable to the SAHA-aglaithioduline comparison in .

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